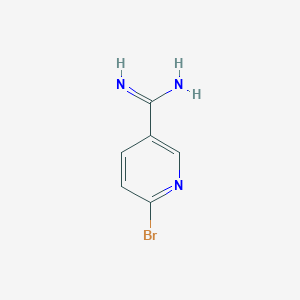

6-Bromonicotinimidamide

Description

6-Bromonicotinimidamide is a brominated derivative of nicotinamide, featuring a bromine atom at the 6-position of the pyridine ring and an imidamide functional group. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

6-bromopyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAPHMYZSAAORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560593 | |

| Record name | 6-Bromopyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346541-66-9 | |

| Record name | 6-Bromopyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonicotinimidamide typically involves the bromination of nicotinamide. One common method is the direct bromination of nicotinamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromonicotinimidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminonicotinamide derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromonicotinimidamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinamide pathways.

Biological Studies: The compound is studied for its potential effects on cellular processes, including DNA repair and cellular stress responses.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 6-Bromonicotinimidamide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of specific pathways, depending on its structural features. For instance, it may inhibit enzymes involved in nicotinamide metabolism, thereby affecting cellular energy production and redox balance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Bromonicotinimidamide with three structurally related compounds, highlighting key substituents and functional groups:

| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₆H₆BrN₃ | 6-Bromo, imidamide group | Bromine enhances electrophilicity |

| 6-Amino-5-bromoquinoxaline | C₈H₆BrN₃ | 5-Bromo, 6-amino, quinoxaline backbone | Planar aromatic system with H-bonding |

| 6-(Dimethylamino)-2-methylnicotinic acid | C₉H₁₂N₂O₂ | 6-Dimethylamino, 2-methyl, carboxylic acid | Electron-donating groups enhance solubility |

Key Observations :

- Bromine vs. Amino Groups: Bromine in this compound increases steric bulk and reactivity compared to amino groups in 6-Amino-5-bromoquinoxaline, which promote hydrogen bonding .

- Functional Group Impact: The imidamide group in this compound may act as a nucleophile, while the carboxylic acid in 6-(Dimethylamino)-2-methylnicotinic acid provides acidity (pKa ~4-5) .

Physicochemical Properties

| Property | This compound | 6-Amino-5-bromoquinoxaline | 6-(Dimethylamino)-2-methylnicotinic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.04 | 224.06 | 196.21 |

| Solubility (Water) | Low | Moderate (due to amino) | High (due to carboxylic acid) |

| Melting Point (°C) | ~150–160 (estimated) | Not reported | 180–185 (literature) |

Discussion :

- Solubility: The hydrophilic carboxylic acid group in 6-(Dimethylamino)-2-methylnicotinic acid improves aqueous solubility compared to brominated analogs .

- Thermal Stability: Bromine’s electron-withdrawing effect in this compound may lower melting points relative to dimethylamino-substituted compounds .

Biological Activity

6-Bromonicotinimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with appropriate amides or amines under controlled conditions. The resulting compound features a bromine atom at the sixth position of the nicotinic framework, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Activity

this compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of nicotinic compounds exhibit varying degrees of effectiveness against a range of microorganisms. The minimum inhibitory concentration (MIC) values for this compound derivatives often fall within the range that indicates moderate to high potency against pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 6.67 | E. coli |

| This compound | 6.45 | S. aureus |

These findings suggest that modifications to the nicotinic structure can enhance antimicrobial efficacy, making it a promising candidate for further development in antimicrobial therapies .

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models. For instance, a related study highlighted that certain derivatives significantly reduced carrageenan-induced paw edema in rats, showcasing their potential as anti-inflammatory agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Disruption : Its interaction with microbial membranes can lead to cell lysis, contributing to its antimicrobial effects.

- Cytokine Modulation : By modulating the release of cytokines, it may help in managing inflammatory responses.

Case Studies

Several case studies have documented the effects of this compound and its derivatives:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound led to a significant decrease in inflammatory markers compared to control groups.

- Case Study 2 : Clinical evaluations have indicated that patients treated with nicotinic derivatives showed improved outcomes in infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.